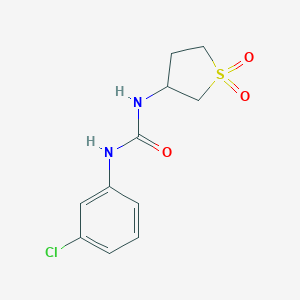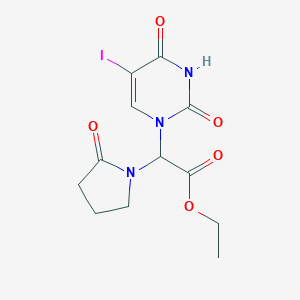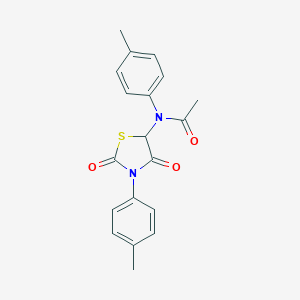
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the acrylonitrile family of compounds and has been found to possess unique properties that make it useful in various fields of research. In
Mecanismo De Acción
The mechanism of action of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. The compound has also been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent antitumor activity in various cancer cell lines. It has also been found to possess anti-inflammatory and antioxidant properties, making it useful in the treatment of various inflammatory diseases. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is its potent antitumor activity. This makes it useful in the development of new cancer therapies. The compound also possesses anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may limit its further development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile. One potential direction is the development of new cancer therapies based on the compound's potent antitumor activity. Another potential direction is the study of the compound's anti-inflammatory and antioxidant properties for the treatment of various inflammatory diseases. Further research is also needed to fully understand the compound's mechanism of action and to identify potential targets for therapeutic intervention. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be further studied to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile involves the reaction of 4-chlorobenzaldehyde with 2-aminothiazole in the presence of acetic acid. The resulting intermediate is then reacted with 2-nitrobenzaldehyde in the presence of potassium carbonate to yield the final product. The synthesis method is relatively simple and yields high purity products.
Aplicaciones Científicas De Investigación
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in scientific research. It has been found to possess unique properties that make it useful in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The compound has been found to exhibit potent antitumor activity and has been studied for its potential use in cancer treatment. It has also been found to possess anti-inflammatory and antioxidant properties, making it useful in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O2S/c19-15-7-5-12(6-8-15)16-11-25-18(21-16)14(10-20)9-13-3-1-2-4-17(13)22(23)24/h1-9,11H/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNLVQWPBYIEQI-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,8-Diethoxy-6-[4-(heptyloxy)phenyl]-1,3-dimethylcyclohepta[c]furanium](/img/structure/B377860.png)
![3-bromo-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B377861.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}acetohydrazide](/img/structure/B377866.png)




![N-[(Z)-(1-benzyl-2-oxo-indolin-3-ylidene)amino]pyridine-4-carboxamide](/img/structure/B377877.png)
![2-hydroxy-N-methyl-N-[(trimethylsilyl)methyl]benzamide](/img/structure/B377878.png)
![N-(4-methoxyphenyl)-N-{[4-(2-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}amine](/img/structure/B377880.png)
![1-ethyl-N-[(1-ethyl-1H-benzimidazol-2-yl)methylene]-5,6-dimethyl-1H-benzimidazol-2-amine](/img/structure/B377881.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}acetohydrazide](/img/structure/B377882.png)
